molecular formula C10H19ClN2O2 B1383769 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride CAS No. 2108831-92-9

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride

Cat. No. B1383769
CAS RN: 2108831-92-9
M. Wt: 234.72 g/mol
InChI Key: BNEICCOXXXJZAU-UHFFFAOYSA-N
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Description

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride, also known as AOHNH, is an organic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug development. AOHNH is a white crystalline solid with a melting point of 169-173 °C and a molecular weight of 396.93 g/mol. It is insoluble in water, but is soluble in polar organic solvents such as methanol and ethanol. AOHNH is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including drugs and other organic compounds.

Scientific Research Applications

Tautomerism and Hydrogen Bond Studies

  • Multiple Hydrogen Bonds and Tautomerism : A study on 2,7-disubstituted 1,8-naphthyridines, closely related to 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride, revealed insights into their tautomerism and hydrogen bonding behaviors. These compounds, including derivatives like 2,7-dihydroxy- and 2,7-diacetamido-1,8-naphthyridine, exhibited significant behavior in solution and solid state, contributing to the understanding of electrostatic interactions in such molecular structures (Alvarez-Rúa et al., 2004).

Synthesis and Biological Evaluation

  • Inhibitors of Acetylcholinesterase and Butyrylcholinesterase : Research on 8-hydroxy-2,7-naphthyridin-2-ium salts, structurally similar to the compound , has shown that these compounds can inhibit acetylcholinesterase and butyrylcholinesterase. This finding is relevant for understanding the biological activities of naphthyridine derivatives (Schiedel et al., 2017).

Chemical Synthesis and Analysis

  • Synthesis of Related Compounds : Studies on the synthesis of related naphthyridine compounds, like 5-(3-tert-Butylamino-2-hydroxy) propoxy-1, 2, 3, 4-tetrahydro-2-oxo-1, 7-naphthyridine, provide insight into the methodologies and chemical pathways applicable to 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride (Tamura et al., 1981).

Complex Formation and Catalysis

  • Metal Complexes with Naphthyridine Ligands : Research into the formation of metal complexes, using 7-amino-1,8-naphthyridin-2-one as a bridging ligand, can be relevant to understand the coordination chemistry and potential catalytic applications of 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride (Oskui & Sheldrick, 1999).

Structural Characterization and Analysis

  • Crystal Structure Analysis : The structural characterization of compounds like Di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate provides a framework for understanding the crystallographic properties of naphthyridine derivatives. Such studies are essential for the structural elucidation of 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride (Jin et al., 2007).

properties

IUPAC Name

1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridin-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-8(13)12-5-3-10(14)2-4-11-6-9(10)7-12;/h9,11,14H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEICCOXXXJZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCNCC2C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 2
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 3
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 4
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 5
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride
Reactant of Route 6
2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride

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